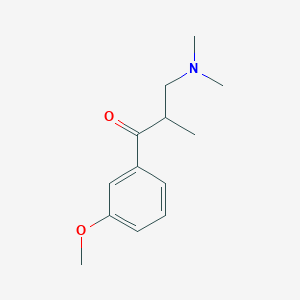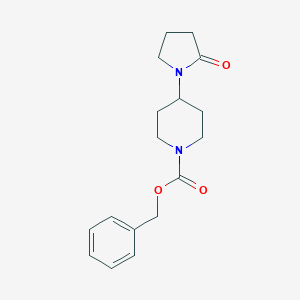
2,3-Dimetoxiquinoxalina
Descripción general
Descripción
2,3-Dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The structure of 2,3-Dimethoxyquinoxaline consists of a quinoxaline core with two methoxy groups attached at the 2 and 3 positions.
Aplicaciones Científicas De Investigación
2,3-Dimethoxyquinoxaline has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2,3-Dimethoxyquinoxaline has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . These bacteria are responsible for various infections in humans, and the ability of 2,3-Dimethoxyquinoxaline to inhibit their growth makes it a potential candidate for antibacterial therapy.
Mode of Action
It is believed that the presence of an electronegative group on the quinoxaline moiety increases the antimicrobial activities of the tested compounds . This suggests that the compound may interact with its targets by forming bonds with electropositive sites on the bacterial cell, leading to disruption of essential processes and ultimately cell death.
Biochemical Pathways
These include antibiotic, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, kinase inhibition, antimycobacterial, antidepressant, antitumor, and antidiabetic activities
Result of Action
The primary result of the action of 2,3-Dimethoxyquinoxaline is the inhibition of bacterial growth . Certain derivatives of the compound have demonstrated good inhibition for antibacterial activity . This suggests that the compound may have potential therapeutic applications in the treatment of bacterial infections.
Análisis Bioquímico
Biochemical Properties
2,3-Dimethoxyquinoxaline interacts with various biomolecules in biochemical reactions. The electronegative group on the quinoxaline moiety boosts the antibacterial properties of the compound
Cellular Effects
Quinoxaline derivatives have been shown to have significant antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .
Molecular Mechanism
The presence of an electronegative group on the quinoxaline moiety is known to enhance the antibacterial properties of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyquinoxaline typically involves the condensation of 2,3-diaminotoluene with dimethyl oxalate under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring . Another method involves the cyclization of o-phenylenediamine with dimethyl carbonate in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of 2,3-Dimethoxyquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinoxaline-2,3-dione.
Reduction: 2,3-Dimethoxy-1,2,3,4-tetrahydroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
- Quinoxaline
- 2,3-Dihydroxyquinoxaline
- 2,3-Dichloroquinoxaline
- 2,3-Dimethylquinoxaline
- 2,3-Diphenylquinoxaline
Propiedades
IUPAC Name |
2,3-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAYFGFTLBTRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284710 | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-43-3 | |
| Record name | 6333-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30284710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


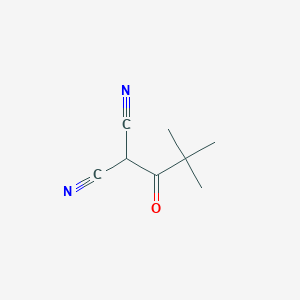
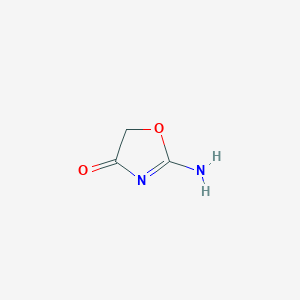


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B170940.png)

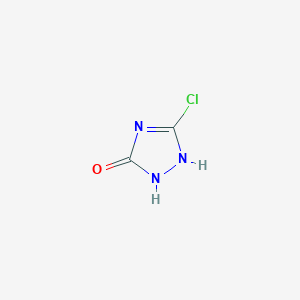
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
